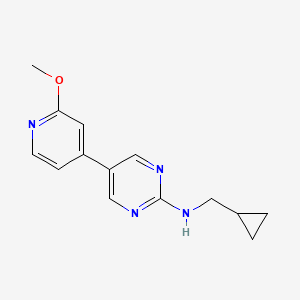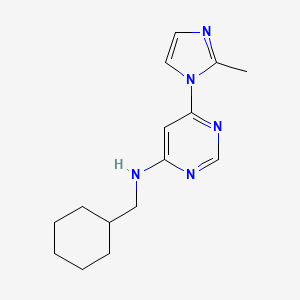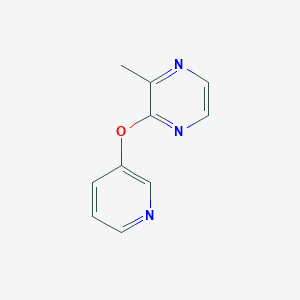
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine, or CMP-2, is a synthetic molecule that has been studied extensively in scientific research. CMP-2 has unique physical and chemical properties that make it a valuable tool for studying a variety of biological processes.
Scientific Research Applications
CMP-2 has been used in a variety of scientific research applications. It has been used as a probe molecule to study enzyme-substrate interactions, as it binds to a number of enzymes with high affinity. It has also been used as a tool to study the structure and function of proteins, as its structure is similar to that of a number of amino acids. CMP-2 has also been used to study the effects of drugs on cellular processes, as it is able to interact with a number of drug targets.
Mechanism of Action
The exact mechanism of action of CMP-2 is not yet fully understood. However, it is believed to interact with a number of enzymes and proteins through hydrogen bonding and van der Waals interactions. It is also believed to bind to a number of drug targets, allowing it to modulate their activity.
Biochemical and Physiological Effects
CMP-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including caspase-3, a key enzyme in apoptosis. It has also been shown to modulate the activity of a number of drug targets, such as the serotonin transporter. In addition, CMP-2 has been shown to have anti-inflammatory and anti-oxidative effects.
Advantages and Limitations for Lab Experiments
CMP-2 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable and non-toxic. In addition, it has a high affinity for a number of enzymes and drug targets, making it a useful tool for studying their activity. However, CMP-2 does have some limitations. It is not able to penetrate cell membranes, making it difficult to study the effects of CMP-2 on intracellular processes.
Future Directions
Despite its limitations, CMP-2 has a number of potential future directions. It could be used as a tool to study the effects of drugs on cellular processes, as it is able to interact with a number of drug targets. It could also be used to study the structure and function of proteins, as its structure is similar to that of a number of amino acids. In addition, it could be used as a probe molecule to study enzyme-substrate interactions, as it binds to a number of enzymes with high affinity. Finally, it could be used to study the effects of oxidative stress, as it has been shown to have anti-inflammatory and anti-oxidative effects.
Synthesis Methods
CMP-2 can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methoxypyridine with N-cyclopropylmethylpyrimidine-2-amine in the presence of a base, such as sodium hydroxide. This method has been used to produce CMP-2 with a purity of over 99%.
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-19-13-6-11(4-5-15-13)12-8-17-14(18-9-12)16-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPNLJYTWISBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CN=C(N=C2)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441866.png)
![5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441873.png)

![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441893.png)
![3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441901.png)
![3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441909.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441915.png)
![2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441922.png)
![6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine](/img/structure/B6441935.png)

![2-[(2-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441951.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441959.png)
![2-[(2-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6441962.png)
![2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6441966.png)